molecular formula C6H4Cl2N4 B11767497 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine CAS No. 885472-90-2

5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine

Katalognummer: B11767497
CAS-Nummer: 885472-90-2
Molekulargewicht: 203.03 g/mol
InChI-Schlüssel: DVWKPPQYLMITGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-D]pyrimidine core substituted with chlorine atoms at the 5 and 7 positions and a methyl group at the 3 position. The presence of these substituents imparts distinct chemical properties to the compound, making it a valuable candidate for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dichloro-2,4-diaminopyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine is unique due to the presence of chlorine atoms at the 5 and 7 positions and a methyl group at the 3 position. These substituents impart distinct chemical properties, enhancing its potential as a CDK2 inhibitor and its utility in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

885472-90-2

Molekularformel

C6H4Cl2N4

Molekulargewicht

203.03 g/mol

IUPAC-Name

5,7-dichloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C6H4Cl2N4/c1-2-3-4(12-11-2)5(7)10-6(8)9-3/h1H3,(H,11,12)

InChI-Schlüssel

DVWKPPQYLMITGM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NN1)C(=NC(=N2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.